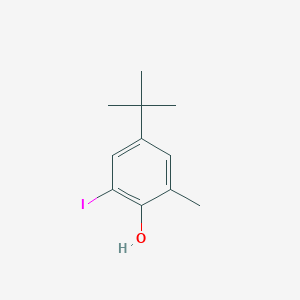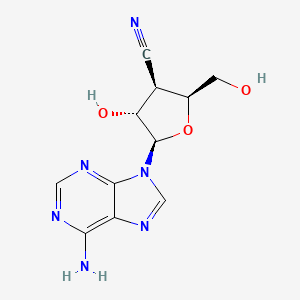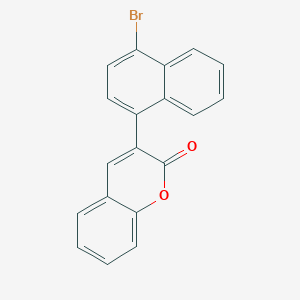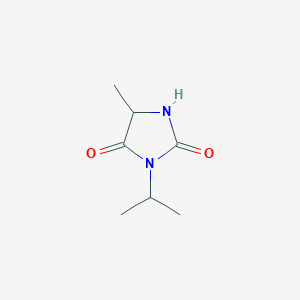
5-Methyl-3-(propan-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 345164 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a larger collection of compounds studied for their potential therapeutic and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 345164 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
NSC 345164 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 345164 may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: For its potential biological activity, including interactions with enzymes and receptors.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: For its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 345164 involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 345164 is used.
Properties
CAS No. |
19347-82-1 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-methyl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)9-6(10)5(3)8-7(9)11/h4-5H,1-3H3,(H,8,11) |
InChI Key |
AAHSQOJZLRSWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


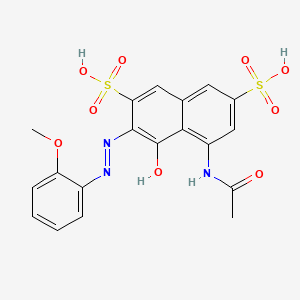
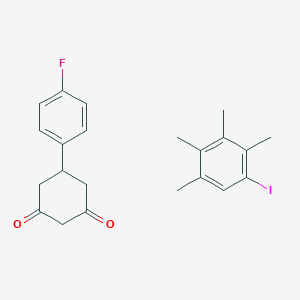
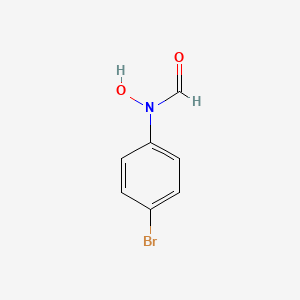
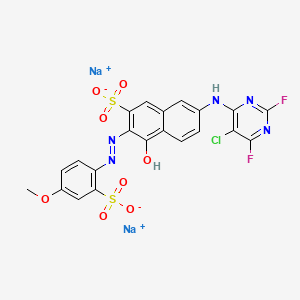
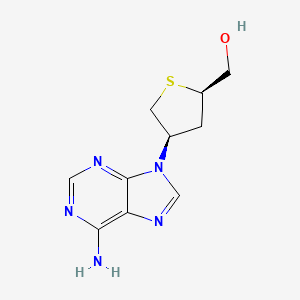
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
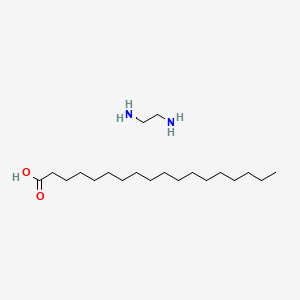
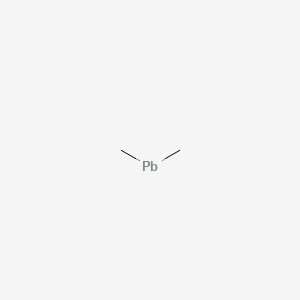


![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
